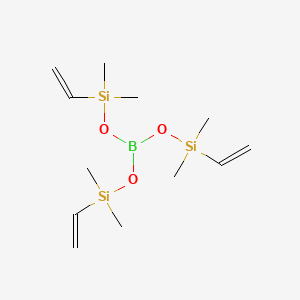

Boron vinyldimethylsiloxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

. This compound is characterized by its unique structure, which includes boron and silicon atoms bonded to vinyl groups. It is primarily used as a chemical intermediate in various industrial and research applications .

准备方法

Synthetic Routes and Reaction Conditions

Boron vinyldimethylsiloxide can be synthesized through the reaction of boric acid with vinyldimethylsilanol under controlled conditions. The reaction typically involves the use of a solvent such as toluene and a catalyst to facilitate the esterification process . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including boric acid and vinyldimethylsilanol, are mixed in precise stoichiometric ratios and subjected to high temperatures and pressures in specialized reactors. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .

化学反应分析

Types of Reactions

Boron vinyldimethylsiloxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boron-containing oxides.

Reduction: It can be reduced to form boron hydrides.

Substitution: The vinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include boron oxides, boron hydrides, and various substituted boron compounds, depending on the specific reagents and conditions used .

科学研究应用

Chemical Synthesis

Precursor in Polymer Synthesis

- BVDO serves as a precursor in the synthesis of boron-containing polymers and materials. Its ability to act as a Lewis acid allows it to participate in various chemical reactions, forming stable complexes with other molecules.

Catalysis

- The compound's Lewis acid properties make it valuable in catalysis. It can activate molecules and promote chemical reactions, which is crucial in organic synthesis. Studies have shown that BVDO can facilitate reactions involving vinyl boronic esters, enhancing the efficiency of synthetic pathways .

| Application | Description |

|---|---|

| Polymer Synthesis | Used as a precursor for boron-containing polymers. |

| Catalysis | Acts as a Lewis acid to activate molecules and promote reactions. |

Biological Applications

Boron Neutron Capture Therapy (BNCT)

- BVDO is being investigated for its potential use in BNCT, a cancer treatment modality that targets tumor cells while minimizing damage to surrounding healthy tissue . The unique properties of boron enable it to capture thermal neutrons, leading to localized cell destruction.

Drug Delivery Systems

- Research is ongoing into BVDO's role in drug delivery systems, particularly for anticancer therapies. Its ability to form stable complexes with therapeutic agents enhances the efficacy and targeting of drugs .

| Biological Application | Details |

|---|---|

| BNCT | Potential use in targeted cancer treatment through neutron capture. |

| Drug Delivery | Enhances efficacy and targeting of anticancer drugs. |

Industrial Applications

Production of Advanced Materials

- BVDO is utilized in the production of advanced materials such as ceramics and glass due to its unique chemical properties. Its incorporation can improve material performance through enhanced thermal stability and mechanical strength .

Silicone-Based Products

- The compound's siloxane component allows it to be integrated into silicone-based products, which are widely used in various industries including automotive, electronics, and consumer goods.

| Industrial Application | Description |

|---|---|

| Advanced Materials | Enhances properties of ceramics and glass products. |

| Silicone Products | Used in the formulation of silicone-based materials for various applications. |

Case Studies

- Anticancer Research

- Catalytic Efficiency

作用机制

The mechanism of action of boron vinyldimethylsiloxide involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to participate in various chemical reactions, forming stable complexes with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

相似化合物的比较

Similar Compounds

- Tris(trimethylsilyl) borate

- Tris(phenylsilyl) borate

- Tris(methylsilyl) borate

Uniqueness

Boron vinyldimethylsiloxide is unique due to the presence of vinyl groups, which provide additional reactivity and versatility in chemical reactions compared to other similar compounds. This makes it particularly valuable in applications requiring specific functionalization and reactivity .

生物活性

Boron vinyldimethylsiloxide is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and its potential role in drug development, supported by relevant case studies and research findings.

Overview of Boron Compounds

Boron compounds, including this compound, are recognized for their diverse biological activities. They can interact with various biological targets, leading to significant therapeutic effects. The unique electronic properties of boron enable it to form stable complexes with biomolecules, enhancing its utility in medicinal chemistry.

Biological Activities

Cytotoxicity

Research indicates that boron-containing compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study on newly synthesized boron compounds demonstrated significant cytotoxicity against U87MG glioblastoma cells. The half-maximal inhibitory concentration (IC50) values for these compounds were found to be 6.6 mM for boron glycine monoester (BGM) and 26 mM for boron glycine diester (BGD) after 48 hours of treatment . These findings suggest that this compound may also possess similar anticancer properties.

Antimicrobial Effects

Boron compounds have shown promising antimicrobial activity. A study focused on various boron derivatives reported effective inhibition against multiple bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 1.28 to 128 μM . This broad-spectrum activity highlights the potential of this compound as an antimicrobial agent.

Case Studies

- Anticancer Activity in Glioblastoma

-

Antibacterial Activity

- Objective : Assess the antibacterial efficacy of synthesized boron compounds.

- Methods : Disc diffusion method was employed to evaluate antimicrobial activity.

- Results : Compounds demonstrated effective inhibition against various bacterial strains, reinforcing the potential application of boron derivatives in treating infections .

Research Findings

This compound's biological activity can be summarized in the following table:

| Compound | Activity Type | IC50/MIC Values | Target Cells/Organisms |

|---|---|---|---|

| Boron Glycine Monoester | Cytotoxicity | 6.6 mM | U87MG Glioblastoma Cells |

| Boron Glycine Diester | Cytotoxicity | 26 mM | U87MG Glioblastoma Cells |

| Boron Compounds | Antimicrobial | 1.28 - 128 μM | Various Bacterial Strains |

The mechanism through which boron compounds exert their biological effects often involves the disruption of cellular processes. For example, bortezomib, a well-known boron-containing drug, inhibits the proteasome pathway, leading to apoptosis in cancer cells . Similarly, it is hypothesized that this compound may interact with cellular targets through hydrogen bonding and covalent interactions, resulting in altered cellular signaling pathways.

属性

IUPAC Name |

tris[ethenyl(dimethyl)silyl] borate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO3Si3/c1-10-17(4,5)14-13(15-18(6,7)11-2)16-19(8,9)12-3/h10-12H,1-3H2,4-9H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHGQPXBJLWLCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O[Si](C)(C)C=C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO3Si3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。